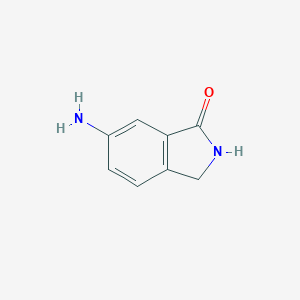

6-amino-2,3-dihydro-1H-isoindol-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-amino-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-6-2-1-5-4-10-8(11)7(5)3-6/h1-3H,4,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGKXYAZNGUURHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)N)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622221 | |

| Record name | 6-Amino-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675109-45-2 | |

| Record name | 6-Amino-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-amino-2,3-dihydro-1H-isoindol-1-one

This technical guide provides a comprehensive overview of the chemical and biological properties of 6-amino-2,3-dihydro-1H-isoindol-1-one, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details its chemical structure, physical properties, synthesis, and known biological activities, with a focus on data presentation, experimental methodologies, and the visualization of relevant biological pathways.

Core Chemical Properties

This compound, also known as 6-aminoisoindolin-1-one, is a derivative of the isoindolinone scaffold, a privileged structure in medicinal chemistry.[1] Its core structure consists of a benzene ring fused to a five-membered lactam ring, with an amino group substituted at the 6-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 6-amino-2,3-dihydroisoindol-1-one | [2] |

| CAS Number | 675109-45-2 | [2] |

| Molecular Formula | C₈H₈N₂O | [2] |

| Molecular Weight | 148.16 g/mol | [2] |

| Appearance | Light yellow to green-yellow solid | Commercial Suppliers |

| Melting Point | 247 °C | Commercial Suppliers |

| Boiling Point (Predicted) | 499.9 ± 45.0 °C | Commercial Suppliers |

| Density (Predicted) | 1.307 ± 0.06 g/cm³ | Commercial Suppliers |

| pKa (Predicted) | 14.77 ± 0.20 | Commercial Suppliers |

| InChI | InChI=1S/C8H8N2O/c9-6-2-1-5-4-10-8(11)7(5)3-6/h1-3H,4,9H2,(H,10,11) | [2] |

| SMILES | C1C2=C(C=C(C=C2)N)C(=O)N1 | [2] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the reduction of its nitro precursor, 6-nitro-2,3-dihydro-1H-isoindol-1-one.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the catalytic hydrogenation of 6-nitro-2,3-dihydro-1H-isoindol-1-one.

Materials:

-

6-nitro-2,3-dihydro-1H-isoindol-1-one

-

Palladium on carbon (Pd/C, 10%)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Standard laboratory glassware and hydrogenation apparatus

Procedure:

-

A suspension of 6-nitro-2,3-dihydro-1H-isoindol-1-one and a catalytic amount of 10% Pd/C in methanol is prepared in a suitable reaction vessel.

-

The reaction mixture is stirred under a hydrogen atmosphere (typically 1 atm) at room temperature.

-

The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion of the reaction, the mixture is filtered to remove the Pd/C catalyst. The filter cake is washed with methanol to ensure complete recovery of the product.

-

The filtrates are combined, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be further purified by grinding with a minimal amount of a suitable solvent like methanol and then drying under reduced pressure to afford this compound as a solid.

Characterization Data:

-

¹H NMR (DMSO-d₆, 400 MHz): δ 4.15 (s, 2H), 5.26 (s, 2H), 6.77 (dd, J = 8.25, 2.20 Hz, 1H), 6.80 (s, 1H), 7.16 (d, J = 8.79 Hz, 1H), 8.29 (s, 1H).

-

Mass Spectrum (ESI): m/z 149.2 [M+H]⁺.

Spectral Data

Table 2: Spectral Data for this compound

| Technique | Description |

| ¹H NMR | A proton NMR spectrum in DMSO-d₆ has been reported, showing characteristic peaks for the aromatic and methylene protons. |

| ¹³C NMR | Experimental ¹³C NMR data for the specific compound is not widely published. However, based on its structure, characteristic signals for the carbonyl carbon, aromatic carbons, and the methylene carbon are expected. |

| FTIR | An FTIR spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary amine and the secondary amide, C=O stretching of the lactam, and C-N stretching. |

| Mass Spectrometry | Electrospray ionization mass spectrometry (ESI-MS) has been used to confirm the molecular weight, with the protonated molecule [M+H]⁺ observed at m/z 149.2. |

Biological Activity and Signaling Pathways

The isoindolinone scaffold is a core component of numerous biologically active molecules.[3] Derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.

While specific biological data for this compound is limited, the broader class of isoindolinone derivatives has been shown to modulate key signaling pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation. Some isoindolinone derivatives have been investigated for their potential to inhibit this pathway, thereby exerting anti-inflammatory effects.

Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response. Activation of this pathway can protect cells from oxidative stress, a process implicated in neurodegenerative diseases. Certain isoindolinone derivatives have shown potential as activators of the Nrf2 pathway.[4]

Applications in Drug Discovery and Research

The structural features of this compound make it a versatile building block in medicinal chemistry. The primary amino group provides a reactive handle for further functionalization, allowing for the synthesis of a diverse library of derivatives. Its use in the synthesis of a potent glycoprotein IIb-IIIa receptor antagonist highlights its potential in developing therapeutics for cardiovascular diseases. Furthermore, the broader isoindolinone class has been explored for applications in oncology, neurodegenerative diseases, and inflammatory disorders.

Conclusion

This compound is a valuable chemical entity with a range of potential applications in drug discovery and development. This guide has summarized its core chemical properties, provided a representative synthetic protocol, and discussed its potential biological activities in the context of related isoindolinone derivatives. Further research into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 2. This compound | C8H8N2O | CID 22064627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 6-amino-2,3-dihydro-1H-isoindol-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 6-amino-2,3-dihydro-1H-isoindol-1-one, a key intermediate in the synthesis of various pharmacologically active molecules, including Poly (ADP-ribose) polymerase (PARP) inhibitors.[1][2][3] This document details the primary synthetic pathway, which involves the preparation of a nitro-substituted precursor followed by its reduction. Detailed experimental protocols, quantitative data, and characterization information are presented to assist researchers in the successful synthesis of this important compound.

Introduction

This compound, also known as 6-aminoisoindolin-1-one, is a crucial building block in medicinal chemistry.[4] Its structure is a common scaffold found in a variety of bioactive compounds. Most notably, it serves as a key intermediate in the synthesis of several PARP inhibitors, a class of drugs that has shown significant promise in the treatment of cancers associated with DNA repair deficiencies.[1][2][3] The efficient and scalable synthesis of this intermediate is therefore of high importance for the pharmaceutical industry.

This guide focuses on the most prevalent and practical synthetic approach to this compound, which proceeds through a two-step sequence:

-

Synthesis of 6-nitro-2,3-dihydro-1H-isoindol-1-one: The introduction of a nitro group at the 6-position of the isoindolinone core.

-

Reduction of 6-nitro-2,3-dihydro-1H-isoindol-1-one: The conversion of the nitro group to the corresponding amine.

Synthesis of 6-nitro-2,3-dihydro-1H-isoindol-1-one

The synthesis of the nitro-intermediate, 6-nitro-2,3-dihydro-1H-isoindol-1-one, is a critical first step. While direct nitration of 2,3-dihydro-1H-isoindol-1-one can be challenging due to issues with regioselectivity and potential side reactions, a more controlled approach starts from commercially available precursors. A common strategy involves the use of 4-nitrophthalic acid or its derivatives.

A plausible synthetic route, based on analogous chemical transformations, begins with the conversion of a suitable 4-nitro-substituted benzene derivative. One such method involves the bromination of a methyl group followed by amination.

Experimental Protocol: Synthesis of 6-nitro-2,3-dihydro-1H-isoindol-1-one

This protocol is based on a patented procedure for the synthesis of nitroisoindolinone compounds.[1]

Reaction Scheme:

Figure 1: Synthesis of 6-nitro-2,3-dihydro-1H-isoindol-1-one.

Materials:

-

2-methyl-5-nitrobenzoic acid

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl4)

-

Ammonia in a suitable alcohol (e.g., methanol or ethanol)

Procedure:

-

Bromination: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-5-nitrobenzoic acid in carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide (BPO) to the solution.

-

Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-(bromomethyl)-5-nitrobenzoyl bromide intermediate. This intermediate can often be used in the next step without further purification.

-

Cyclization: Dissolve the crude intermediate in an ammonia-containing alcohol solution.

-

Stir the reaction mixture at room temperature (20-30°C) for 2-6 hours.

-

Concentrate the solution under reduced pressure to precipitate the product.

-

Filter the solid, wash with a small amount of cold alcohol, and dry to afford 6-nitro-2,3-dihydro-1H-isoindol-1-one.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 50-60% | [1] |

| Purity | 95-98% | [1] |

Synthesis of this compound

The final step in the synthesis is the reduction of the nitro group of 6-nitro-2,3-dihydro-1H-isoindol-1-one to the corresponding amine. Catalytic hydrogenation is the most common and efficient method for this transformation. This can be achieved using hydrogen gas with a palladium on carbon (Pd/C) catalyst or through catalytic transfer hydrogenation with a hydrogen donor such as ammonium formate.

Experimental Protocol: Catalytic Hydrogenation using H₂/Pd/C

This protocol is a general procedure for the reduction of aromatic nitro compounds.[5]

Reaction Scheme:

Figure 2: Reduction of 6-nitro-2,3-dihydro-1H-isoindol-1-one.

Materials:

-

6-nitro-2,3-dihydro-1H-isoindol-1-one

-

10% Palladium on carbon (Pd/C) catalyst

-

Ethanol or Methanol

-

Hydrogen gas (H₂)

Procedure:

-

Reaction Setup: To a hydrogenation vessel, add 6-nitro-2,3-dihydro-1H-isoindol-1-one and a suitable solvent such as ethanol or methanol.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) to remove air.

-

Evacuate the vessel and introduce hydrogen gas to the desired pressure (typically 1-4 atm).

-

Hydrogenation: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen or by TLC/LC-MS.

-

Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; ensure the filter cake remains wet with solvent during filtration.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Experimental Protocol: Catalytic Transfer Hydrogenation

This method offers an alternative to using pressurized hydrogen gas and can be more convenient for laboratory-scale synthesis.[6][7][8]

Materials:

-

6-nitro-2,3-dihydro-1H-isoindol-1-one

-

10% Palladium on carbon (Pd/C) catalyst

-

Ammonium formate (HCOONH₄) or Formic acid

-

Methanol or Ethanol

Procedure:

-

Reaction Setup: To a round-bottom flask, add 6-nitro-2,3-dihydro-1H-isoindol-1-one, a solvent (e.g., methanol), and 10% Pd/C catalyst.

-

Add ammonium formate (typically 3-5 equivalents) to the mixture.

-

Reaction: Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then dried and concentrated to afford the product.

Quantitative Data

| Parameter | Value | Reference |

| Yield (H₂/Pd/C) | >90% (typical) | [5] |

| Yield (Transfer Hydrogenation) | Good to excellent | [6][7] |

Characterization Data

The structural confirmation of the final product, this compound, is typically performed using spectroscopic methods.

¹H NMR and ¹³C NMR Data

Predicted ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm):

-

~8.5 (s, 1H, -NH of lactam)

-

~7.1 (d, 1H, Ar-H)

-

~6.7 (d, 1H, Ar-H)

-

~6.5 (s, 1H, Ar-H)

-

~5.0 (s, 2H, -NH₂)

-

~4.2 (s, 2H, -CH₂-)

Predicted ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm):

-

~170.0 (C=O)

-

~148.0 (C-NH₂)

-

~135.0 (Ar-C)

-

~125.0 (Ar-C)

-

~120.0 (Ar-CH)

-

~110.0 (Ar-CH)

-

~105.0 (Ar-CH)

-

~45.0 (-CH₂-)

Note: These are predicted values and should be confirmed by experimental data.

Signaling Pathways and Experimental Workflows

As an intermediate, this compound itself is not directly involved in signaling pathways. However, its derivatives, particularly PARP inhibitors, play a critical role in the DNA damage response (DDR) pathway.

Figure 3: General experimental workflow for the synthesis.

PARP inhibitors function by blocking the action of PARP enzymes, which are essential for the repair of single-strand DNA breaks. In cancer cells with mutations in genes like BRCA1 or BRCA2, which are involved in homologous recombination repair of double-strand breaks, the inhibition of PARP leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.

Figure 4: Simplified PARP inhibitor signaling pathway.

Conclusion

The synthesis of this compound is a well-established process that is crucial for the development of important pharmaceutical compounds. The two-step approach involving the formation of a nitro-intermediate followed by catalytic reduction is a reliable and scalable method. This guide provides detailed protocols and data to aid researchers in the efficient synthesis of this valuable building block. Careful attention to reaction conditions and safety procedures is essential for achieving high yields and purity. Further optimization of these methods may lead to even more efficient and environmentally friendly synthetic routes.

References

- 1. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C8H8N2O | CID 22064627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base [organic-chemistry.org]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

The Core Mechanism of 6-amino-2,3-dihydro-1H-isoindol-1-one: An In-depth Technical Guide to a Novel Class of PARP Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 6-amino-2,3-dihydro-1H-isoindol-1-one, a representative member of the innovative isoindolinone class of Poly(ADP-ribose) polymerase (PARP) inhibitors. The isoindolinone scaffold has emerged as a privileged structure in the design of potent PARP inhibitors, demonstrating significant potential in oncology, particularly for cancers with deficiencies in DNA repair pathways. This document will delve into the molecular interactions, signaling pathways, and the concept of synthetic lethality that form the basis of the therapeutic potential of this compound class. Detailed experimental protocols for key assays and a summary of quantitative data are provided to support further research and development in this area.

Introduction: The Emergence of Isoindolinone-Based PARP Inhibitors

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to a variety of cellular processes, most notably DNA damage repair.[1][2] PARP1, the most abundant and well-studied member, acts as a primary sensor for DNA single-strand breaks (SSBs).[3] Upon detection of a break, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process known as PARylation. This PARylation cascade serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process through pathways such as Base Excision Repair (BER).[2][4]

In recent years, the isoindolinone scaffold has been identified as a highly effective pharmacophore for the development of PARP inhibitors.[5] The structural resemblance of the isoindolinone core to the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), the substrate for PARP enzymes, allows these compounds to act as competitive inhibitors at the enzyme's catalytic site.[1] this compound represents a fundamental structure within this class, providing a basis for the design of highly potent and selective PARP inhibitors.

Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

The primary mechanism of action of this compound and related isoindolinone compounds is the inhibition of PARP enzymatic activity.[5] By binding to the catalytic domain of PARP, these inhibitors prevent the synthesis of PAR chains, thereby disrupting the recruitment of the DNA repair machinery to sites of SSBs.[6]

This inhibition of SSB repair is particularly cytotoxic to cancer cells harboring defects in the homologous recombination (HR) pathway for double-strand break (DSB) repair. This phenomenon is known as synthetic lethality .[7] Cells with mutations in genes such as BRCA1 and BRCA2, which are essential for HR, are heavily reliant on PARP-mediated SSB repair. When PARP is inhibited, unrepaired SSBs accumulate and are converted into more lethal DSBs during DNA replication.[8] In HR-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, apoptosis.[9] Normal cells, with functional HR pathways, are better able to repair these DSBs and are therefore less sensitive to PARP inhibition.[7]

A further critical aspect of the mechanism for many PARP inhibitors is "PARP trapping." This occurs when the inhibitor not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex, effectively "trapping" the enzyme on the DNA.[1][6] This trapped complex can itself be a cytotoxic lesion, posing a physical barrier to DNA replication and transcription, and further contributing to the formation of DSBs.[1]

References

- 1. Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC [auo.asmepress.com]

- 2. mdpi.com [mdpi.com]

- 3. PARP1 - Wikipedia [en.wikipedia.org]

- 4. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Amino-Isoindolin-1-one Scaffolds: A Technical Overview for Drug Discovery Professionals

Disclaimer: Direct experimental data on the biological activity of 6-aminoisoindolin-1-one is limited in publicly available scientific literature. This guide, therefore, provides an in-depth overview of the biological activities reported for the broader class of amino-isoindolin-1-one and related isoindolinone derivatives. The presented data should be interpreted as indicative of the potential activities of this chemical scaffold and not as direct evidence for 6-aminoisoindolin-1-one itself.

The isoindolin-1-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of an amino group, as in the case of amino-isoindolin-1-ones, offers a key functional handle for further chemical modification and can significantly influence the pharmacological profile of the molecule. This technical guide summarizes the known biological activities, relevant experimental protocols, and implicated signaling pathways for this class of compounds.

Key Biological Activities of the Amino-Isoindolin-1-one Scaffold

The primary biological activities associated with the amino-isoindolin-1-one and related isoindolinone structures include anticancer, anti-inflammatory, and enzyme inhibitory actions.

Anticancer Activity

Substituted isoindolin-1-ones have demonstrated potent anticancer effects through various mechanisms, most notably through the inhibition of Poly (ADP-ribose) polymerase-1 (PARP1).[1] PARP inhibitors are a clinically successful class of drugs for treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA mutations.[2][3][4] The general mechanism involves inducing synthetic lethality, where the inhibition of a key DNA repair pathway in a cancer cell that already has a compromised repair system leads to cell death.[4]

Recent studies have identified novel isoindolinone derivatives as highly potent PARP1 inhibitors with single-digit nanomolar efficacy.[1] While the specific structures of these potent compounds are not fully disclosed in the initial reports, this finding highlights the potential of the isoindolinone scaffold in developing new PARP inhibitors.

Furthermore, some substituted isoindoline-1,3-diones have shown cytotoxicity against various cancer cell lines by inhibiting de novo purine synthesis, which in turn affects DNA and RNA synthesis.[5]

Anti-inflammatory Activity

The isoindolin-1-one scaffold is also associated with significant anti-inflammatory properties.[6] Derivatives of this structure have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[7][8] Both COX-1 and COX-2 isoforms can be targeted by these compounds.[8]

Enzyme Inhibition

Beyond PARP and COX, the broader class of isoindolinones has been explored as inhibitors of other enzymes. For instance, some derivatives have shown inhibitory activity against carbonic anhydrases.[9] Enzyme inhibition is a common mechanism of action for many drugs, where the inhibitor molecule binds to an enzyme and decreases its activity.[10][11][12] The potency of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[13]

Quantitative Data on Isoindolinone Derivatives

The following tables summarize the quantitative biological activity data reported for various amino-isoindolin-1-one and related isoindolinone derivatives.

Table 1: Anticancer and Cytotoxic Activity of Isoindolinone Derivatives

| Compound Class | Target Cell Line(s) | Activity Metric | Value | Reference(s) |

| Substituted isoindoline-1,3-diones | Tmolt-3, L1210, HeLa-S3 | Cytotoxicity | - | [5] |

| 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione | U-937, HL-60, MOLT-4 | IC50 | 0.7 - 6.0 µM | [14] |

| Isoindolinone Derivatives | - | PARP1 Inhibition | Single-digit nM | [1] |

Table 2: Anti-inflammatory Activity of Isoindolinone Derivatives

| Compound Class | Target Enzyme(s) | Activity Metric | Value | Reference(s) |

| Aminoacetylenic isoindoline-1,3-diones (ZM4, ZM5) | COX-1, COX-2 | IC50 | 3.0 - 3.6 µM | [8] |

| Isoindoline derivatives | COX-1 | IC50 | 6.0 - 38.91 mM | [7] |

| Isoindoline derivatives | COX-2 | IC50 | 0.185 - 19 mM | [7] |

Table 3: Antimicrobial Activity of Isoindolinone Derivatives

| Compound Class | Organism(s) | Activity Metric | Value | Reference(s) |

| N-substituted isoindolin-1-ones | Various bacteria and fungi | MIC | Reported | [15] |

| Isoindolinone derivatives | S. aureus, B. cereus, K. pneumoniae, E. coli, C. albicans, Y. lipolytica | Inhibition Zone | - | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to evaluate the biological activities of isoindolinone derivatives.

Cytotoxicity Assessment: MTT Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.[16]

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This is a widely used and reproducible model of acute inflammation to evaluate the anti-inflammatory activity of compounds.[17]

Materials:

-

Male Wistar rats or Swiss albino mice

-

Test compound

-

Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)

-

Positive control (e.g., Indomethacin, 10 mg/kg)

-

1% Carrageenan solution in saline

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into groups (e.g., vehicle control, positive control, and test compound groups at different doses).

-

Compound Administration: Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) to the respective groups.

-

Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[17]

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

Signaling Pathways and Visualizations

The biological effects of amino-isoindolin-1-one derivatives are mediated through the modulation of specific intracellular signaling pathways.

PARP1-Mediated DNA Repair and Its Inhibition

PARP1 plays a critical role in the repair of single-strand DNA breaks. When these breaks occur, PARP1 binds to the damaged site and synthesizes a poly(ADP-ribose) (PAR) chain, which recruits other DNA repair proteins. PARP inhibitors block this process, leading to the accumulation of single-strand breaks, which are then converted to more lethal double-strand breaks during DNA replication. In cancer cells with deficient homologous recombination repair (e.g., due to BRCA mutations), these double-strand breaks cannot be efficiently repaired, leading to cell death.

Caption: PARP1 inhibition by isoindolinone derivatives.

Putative Anti-inflammatory Signaling Cascade

The anti-inflammatory effects of isoindolinone derivatives are likely mediated by the inhibition of the cyclooxygenase (COX) pathway, which is central to the production of pro-inflammatory prostaglandins. This inhibition would reduce the downstream inflammatory responses. Additionally, modulation of other inflammatory pathways, such as the NF-κB and MAPK pathways, is a plausible mechanism, though direct evidence for amino-isoindolin-1-ones is pending.

Caption: Inhibition of the COX pathway by amino-isoindolin-1-ones.

General Experimental Workflow for Biological Screening

The initial assessment of a novel compound like 6-aminoisoindolin-1-one would typically follow a hierarchical screening process.

Caption: A typical workflow for evaluating bioactive compounds.

Conclusion and Future Directions

The amino-isoindolin-1-one scaffold represents a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The available data on related isoindolinone derivatives suggest that compounds of this class can exhibit potent biological activities, including PARP and COX inhibition.

Future research should focus on the systematic evaluation of 6-aminoisoindolin-1-one and its close analogs to definitively establish their biological activity profile and mechanism of action. This would involve a comprehensive screening cascade, including a broad panel of cancer cell lines and relevant enzyme assays, followed by in vivo studies to assess efficacy and safety. The amino group provides an excellent opportunity for the generation of a library of derivatives to explore structure-activity relationships and optimize for potency and selectivity. Such studies will be critical in unlocking the full therapeutic potential of this intriguing chemical scaffold.

References

- 1. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. snconnect.survivornet.com [snconnect.survivornet.com]

- 4. PARP Inhibitors in BRCA-Related Ovarian Cancer—and Beyond! - The ASCO Post [ascopost.com]

- 5. The cytotoxicity of [(N-alkyl-1,3-dioxo-1H,3H-isoindolin-5-yl)oxy]-alkanoic acids in murine and human tissue cultured cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. Non-selective inhibition of cyclooxygenase enzymes by aminoacetylenic isoindoline 1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 11. teachmephysiology.com [teachmephysiology.com]

- 12. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cytotoxicity and Apoptosis Induction of 6,7-Dehydroroyleanone from Taiwania cryptomerioides Bark Essential Oil in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

The Discovery of 6-amino-2,3-dihydro-1H-isoindol-1-one Derivatives as Potent PARP Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-amino-2,3-dihydro-1H-isoindol-1-one scaffold has emerged as a privileged structure in the design of potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme family in the DNA damage response (DDR). This technical guide provides an in-depth overview of the discovery and development of this class of derivatives, with a particular focus on their role as PARP inhibitors in oncology. We will delve into the synthetic chemistry, structure-activity relationships (SAR), and the underlying mechanism of action, supported by detailed experimental protocols and data presented for comparative analysis.

Introduction: The Significance of PARP Inhibition in Oncology

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that play a pivotal role in cellular processes, most notably in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1] In cancer therapy, the inhibition of PARP has proven to be a highly effective strategy, particularly in tumors harboring defects in the homologous recombination (HR) pathway for double-strand break (DSB) repair, such as those with BRCA1 or BRCA2 mutations. This concept, known as synthetic lethality, forms the cornerstone of PARP inhibitor efficacy. By inhibiting PARP, SSBs accumulate and, during DNA replication, are converted into DSBs. In HR-deficient cancer cells, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately, cell death.[2]

The this compound core has been identified as a key pharmacophore in the development of potent PARP inhibitors. A prominent example is Niraparib, an FDA-approved drug for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[3] The discovery of this class of compounds has spurred further research into novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step sequence, starting from readily available starting materials. The following is a general synthetic strategy, with specific details provided in the experimental protocols section.

Caption: General synthetic workflow for this compound derivatives.

A common route involves the reduction of a nitro group on a phthalic acid derivative, followed by cyclization to form the isoindolinone core. Subsequent derivatization at the amino group or the lactam nitrogen allows for the exploration of the chemical space and optimization of biological activity.

Structure-Activity Relationship (SAR) and Quantitative Data

The potency of this compound derivatives as PARP inhibitors is highly dependent on the nature of the substituents on the core structure. Structure-activity relationship (SAR) studies have been instrumental in identifying key structural features that govern their inhibitory activity.

While a comprehensive SAR table for a wide range of this compound derivatives is not publicly available in a single source, we can compile representative data from various studies on Niraparib and its analogs to illustrate the key trends.

| Compound/Derivative | R Group (at N-2 position) | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Reference |

| Niraparib | 2-(4-(piperidin-1-yl)phenyl) | 3.8 | 2.1 | [3] |

| Analog 1 | 2-(4-morpholinophenyl) | 12 | 5.4 | Data inferred from SAR studies |

| Analog 2 | 2-(4-(piperazin-1-yl)phenyl) | 8.5 | 4.0 | Data inferred from SAR studies |

| Analog 3 | 2-(pyridin-4-yl) | 50 | 25 | Data inferred from SAR studies |

Table 1: Representative PARP Inhibition Data for this compound Derivatives. Note: The data for analogs are illustrative and based on general trends observed in SAR studies of PARP inhibitors with similar scaffolds. Specific IC50 values would require dedicated experimental testing.

Key SAR insights include:

-

The 2-substituent: The substituent at the N-2 position of the isoindolinone core plays a crucial role in binding to the PARP active site. Aromatic and heteroaromatic rings, often with a basic amine moiety, are commonly found in potent inhibitors. This portion of the molecule typically occupies the nicotinamide-binding pocket of the enzyme.

-

The 6-amino group: The amino group at the 6-position is a key feature for potent PARP inhibition, likely forming important hydrogen bond interactions within the active site.

-

Planarity of the Core: The planar nature of the isoindolinone ring system is thought to be important for effective stacking interactions within the enzyme's active site.

Mechanism of Action and Signaling Pathway

This compound derivatives exert their anticancer effects by inhibiting the catalytic activity of PARP1 and PARP2. This inhibition has two major consequences:

-

Inhibition of DNA Repair: By blocking the synthesis of poly(ADP-ribose) (PAR) chains, these inhibitors prevent the recruitment of DNA repair machinery to sites of single-strand breaks.

-

PARP Trapping: Some PARP inhibitors not only block the catalytic activity but also "trap" the PARP enzyme on the DNA at the site of the break. This trapped PARP-DNA complex is highly cytotoxic, as it can obstruct DNA replication and transcription, leading to the formation of double-strand breaks.

The following diagram illustrates the central role of PARP1 in the DNA damage response and the mechanism of action of PARP inhibitors.

Caption: PARP1 signaling in DNA repair and the mechanism of action of 6-amino-isoindolinone PARP inhibitors.

Experimental Protocols

General Synthesis of 6-amino-2-(4-(piperidin-1-yl)phenyl)-2,3-dihydro-1H-isoindol-1-one (Niraparib Analog)

This protocol provides a general method for the synthesis of a representative this compound derivative.

Step 1: Synthesis of 6-Nitro-2,3-dihydro-1H-isoindol-1-one

-

To a solution of 2-cyano-4-nitrobenzoic acid in a suitable solvent (e.g., acetic acid), add a reducing agent (e.g., tin(II) chloride).

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice water.

-

Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the product.

-

Filter, wash with water, and dry the solid to obtain 6-nitro-2,3-dihydro-1H-isoindol-1-one.

Step 2: Synthesis of this compound

-

Dissolve 6-nitro-2,3-dihydro-1H-isoindol-1-one in a suitable solvent (e.g., ethanol).

-

Add a catalyst (e.g., 10% Pd/C) to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere at room temperature and pressure.

-

Monitor the reaction by TLC.

-

After the reaction is complete, filter the catalyst and concentrate the filtrate under reduced pressure to yield this compound.

Step 3: Synthesis of 2-(4-bromophenyl)-6-amino-2,3-dihydro-1H-isoindol-1-one

-

Combine this compound, 1-bromo-4-iodobenzene, a copper(I) catalyst (e.g., CuI), a ligand (e.g., N,N'-dimethylethylenediamine), and a base (e.g., potassium carbonate) in a suitable solvent (e.g., dimethylformamide).

-

Heat the mixture at an elevated temperature under an inert atmosphere.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2-(4-bromophenyl)-6-amino-2,3-dihydro-1H-isoindol-1-one.

Step 4: Synthesis of 6-amino-2-(4-(piperidin-1-yl)phenyl)-2,3-dihydro-1H-isoindol-1-one

-

In a reaction vessel, combine 2-(4-bromophenyl)-6-amino-2,3-dihydro-1H-isoindol-1-one, piperidine, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) in a suitable solvent (e.g., toluene).

-

Heat the mixture under an inert atmosphere.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the final product.

PARP1 Enzyme Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of the synthesized compounds against the PARP1 enzyme.

-

Reagents and Materials:

-

Recombinant human PARP1 enzyme

-

Histone H1 (as a substrate)

-

Biotinylated NAD+

-

Streptavidin-HRP conjugate

-

HRP substrate (e.g., TMB)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

96-well plates (high-binding)

-

Test compounds dissolved in DMSO

-

-

Procedure:

-

Coat a 96-well plate with Histone H1 and incubate overnight at 4°C.

-

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add the test compounds at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the PARP1 enzyme to all wells except the negative control.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate the plate at room temperature for 1 hour.

-

Wash the plate to remove unbound reagents.

-

Add Streptavidin-HRP conjugate and incubate for 1 hour.

-

Wash the plate again.

-

Add the HRP substrate and incubate until color develops.

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

-

Cellular PARP Inhibition Assay (Western Blot)

This protocol assesses the ability of the compounds to inhibit PARP activity within a cellular context.

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., BRCA-mutant ovarian or breast cancer cell lines) in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).

-

Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., H2O2 or MMS) for a short period before harvesting.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for PAR (poly-ADP-ribose).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize the PAR signal.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Determine the reduction in PAR levels in compound-treated cells compared to the vehicle-treated, DNA-damaged control.

-

Conclusion

The discovery of this compound derivatives as potent PARP inhibitors represents a significant advancement in the field of oncology. The synthetic accessibility of this scaffold, coupled with the well-defined structure-activity relationships, provides a robust platform for the development of next-generation PARP inhibitors with improved therapeutic profiles. The detailed experimental protocols provided in this guide offer a practical framework for researchers to synthesize and evaluate novel derivatives in this promising class of anticancer agents. Further exploration of this chemical space holds the potential to deliver new therapies that can overcome resistance to existing treatments and expand the utility of PARP inhibition to a broader range of cancer types.

References

Spectroscopic and Synthetic Profile of 6-amino-2,3-dihydro-1H-isoindol-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic approaches for the chemical compound 6-amino-2,3-dihydro-1H-isoindol-1-one. This molecule is a key intermediate in the synthesis of various pharmaceutically active compounds, including Poly (ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy. Due to the limited availability of direct experimental data in publicly accessible databases, this guide combines established information with data from closely related analogs to provide a predictive and practical resource.

Chemical Identity and Properties

This compound is a heterocyclic aromatic compound. Its core structure is an isoindolinone moiety, which is a bicyclic system composed of a fused benzene and a γ-lactam ring. The amino group at the 6-position significantly influences its chemical reactivity and properties.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| CAS Number | 675109-45-2 | [1] |

| IUPAC Name | 6-amino-2,3-dihydroisoindol-1-one | [1] |

| Canonical SMILES | C1C2=C(C=C(C=C2)N)C(=O)N1 | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected ¹H and ¹³C NMR chemical shifts are based on the analysis of related isoindolinone structures and general principles of NMR spectroscopy. The aromatic protons are expected to appear as a complex splitting pattern due to their coupling, and the methylene protons of the lactam ring will likely be observed as a singlet.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.5-6.8 | m | Ar-H |

| ~4.3 | s | CH₂ |

| ~5.0 (broad) | s | NH₂ |

| ~8.0 (broad) | s | NH (lactam) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~170 | C=O (lactam) |

| ~145 | C-NH₂ |

| ~135-110 | Ar-C |

| ~50 | CH₂ |

Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 148.06 | [M]⁺ |

| 149.07 | [M+H]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the amino and amide functional groups.

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching (amine and amide) |

| 1700-1660 | C=O stretching (γ-lactam) |

| 1620-1580 | N-H bending (amine) |

| 1500-1400 | C=C stretching (aromatic) |

Synthetic Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, general methods for the synthesis of substituted isoindolinones can be adapted. A common approach involves the reduction of a corresponding nitro-substituted precursor.

General Synthetic Scheme

A plausible synthetic route starts from a commercially available nitrophthalic acid derivative, which is converted to the corresponding 6-nitro-2,3-dihydro-1H-isoindol-1-one. Subsequent reduction of the nitro group yields the target this compound.

Illustrative Experimental Protocol (Adapted from similar syntheses)

Step 1: Synthesis of 6-Nitro-2,3-dihydro-1H-isoindol-1-one

A mixture of a 4-nitrophthalic acid derivative (e.g., 4-nitrophthalimide) and a suitable reducing agent (e.g., zinc dust in acetic acid or catalytic hydrogenation) is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Step 2: Synthesis of this compound

6-Nitro-2,3-dihydro-1H-isoindol-1-one is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalyst, typically palladium on carbon (Pd/C), is added, and the mixture is subjected to hydrogenation with hydrogen gas at a specified pressure and temperature. Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid can be employed. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield this compound.

Logical Workflow for Spectroscopic Analysis

The characterization of the synthesized this compound would follow a standard analytical workflow to confirm its identity and purity.

Conclusion

References

Navigating the Solubility Landscape of 6-amino-2,3-dihydro-1H-isoindol-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-amino-2,3-dihydro-1H-isoindol-1-one, a key intermediate in pharmaceutical synthesis. While experimentally determined quantitative solubility data in a broad range of organic solvents remains limited in publicly accessible literature, this document consolidates available information, presents calculated solubility values, and offers a detailed experimental protocol for researchers to determine solubility in their specific solvent systems.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for predicting its behavior in various solvent systems. The following table summarizes key computed properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O | PubChem |

| Molecular Weight | 148.16 g/mol | PubChem |

| CAS Number | 174422-82-9 | PubChem |

| Calculated LogP | 0.4 | ChemAxon |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | PubChem |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

Solubility Profile

Quantitative, experimentally-derived solubility data for this compound in various organic solvents is not extensively reported in peer-reviewed literature. However, calculated data and qualitative observations from synthetic procedures provide valuable insights into its solubility profile.

| Solvent | Solubility (g/L) | Type | Notes |

| Water | 8.95 - 23.4 | Calculated | Values from commercial supplier technical data, based on topological methods.[1][2] |

| Dichloroethane | Soluble | Qualitative | Used as a reaction solvent, indicating sufficient solubility for synthetic applications.[3] |

| Dimethyl Sulfoxide (DMSO) | Expected to be Soluble | Inferred | Polar aprotic solvents like DMSO are commonly used for similar heterocyclic compounds. One patent mentions dissolving a related test compound in DMSO.[4] Another vendor states a similar compound is soluble in DMSO. |

Interpretation: The presence of an amino group and a lactam ring suggests that this compound exhibits a degree of polarity. The calculated aqueous solubility, while not experimentally verified, indicates moderate solubility in water. Its use in reactions involving dichloroethane, a non-polar solvent, suggests some solubility in less polar organic media as well. It is reasonable to anticipate good solubility in polar aprotic solvents such as DMSO and DMF, and potentially moderate solubility in alcohols like methanol and ethanol.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data in specific organic solvents, the following is a generalized experimental protocol based on the isothermal shake-flask method.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials and place them in a constant temperature shaker.

-

Equilibrate the samples for a sufficient period (e.g., 24-72 hours) to ensure saturation is reached. The time required may vary depending on the solvent and should be determined empirically.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow undissolved solid to settle.

-

Centrifuge the vials to further separate the solid and liquid phases.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

-

Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same HPLC method.

-

Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.

-

3. Data Reporting:

-

Solubility should be reported in units of g/L or mg/mL at the specified temperature.

-

The experimental conditions, including temperature, equilibration time, and analytical method, should be clearly documented.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for solubility determination.

Conclusion

References

- 1. 675109-45-2 | this compound | Amides | Ambeed.com [ambeed.com]

- 2. 222036-66-0 | 5-Aminoisoindolin-1-one | Amides | Ambeed.com [ambeed.com]

- 3. Premature termination codon readthrough upregulates progranulin expression and improves lysosomal function in preclinical models of GRN deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2024217557A1 - å代çåæ°¢ååä½ä¸ºNav1.8æå¶å - Google Patents [patents.google.com]

Unlocking New Therapeutic Avenues: A Technical Guide to the Therapeutic Targets of Isoindolinone Compounds

For Researchers, Scientists, and Drug Development Professionals

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the backbone of a diverse range of biologically active molecules. These compounds have garnered significant attention for their therapeutic potential across multiple disease areas, including oncology, inflammation, and neurodegenerative disorders. This in-depth technical guide explores the core therapeutic targets of isoindolinone derivatives, providing a detailed overview of their mechanisms of action, supporting quantitative data, and the experimental protocols necessary to evaluate their activity.

Cereblon (CRBN): Modulating the Ubiquitin-Proteasome System

One of the most significant breakthroughs in understanding the therapeutic action of isoindolinone-based compounds came with the identification of Cereblon (CRBN) as a primary target.[1] CRBN is a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[2] Isoindolinone-containing immunomodulatory drugs (IMiDs®) such as lenalidomide and pomalidomide, function as "molecular glues," binding to CRBN and altering its substrate specificity.[3][4] This novel mechanism of action does not inhibit the enzyme but rather co-opts its function to target specific proteins for ubiquitination and subsequent proteasomal degradation.[3][5]

This targeted protein degradation has proven highly effective in treating certain hematological malignancies. For instance, in multiple myeloma, the CRL4^CRBN^ complex, when bound by an IMiD, recruits the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) as neosubstrates, leading to their degradation.[1][3][5] The degradation of these factors is cytotoxic to myeloma cells.[3] In myelodysplastic syndrome with a deletion of chromosome 5q, lenalidomide induces the degradation of casein kinase 1α (CK1α), which contributes to the therapeutic effect in this patient population.[3]

The versatility of this mechanism has led to the development of Proteolysis Targeting Chimeras (PROTACs), where an isoindolinone-based CRBN ligand is linked to a ligand for a different protein of interest, thereby targeting that protein for degradation.[2][6][7]

Signaling Pathway: Cereblon-Mediated Protein Degradation

Caption: Cereblon-mediated protein degradation by isoindolinone compounds.

MDM2-p53 Interaction: Restoring Tumor Suppression

The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activity is tightly regulated by the murine double minute 2 (MDM2) oncoprotein, which binds to p53 and promotes its degradation. In many cancers where p53 is not mutated, its function is suppressed by the overexpression of MDM2.[8]

A series of isoindolinone derivatives have been developed as inhibitors of the MDM2-p53 protein-protein interaction.[9][10] These compounds act as antagonists, binding to the p53-binding pocket of MDM2 and thereby preventing the interaction with p53.[8] This leads to the stabilization and accumulation of p53, which can then activate its downstream targets, such as p21, resulting in cell cycle arrest and apoptosis in cancer cells.[11]

Signaling Pathway: Inhibition of MDM2-p53 Interaction

Caption: Restoration of p53 function by isoindolinone-based MDM2 inhibitors.

Quantitative Data: MDM2-p53 Interaction Inhibitors

| Compound ID | Structure/Modification | MDM2-p53 IC50 (µM) | Cell Line | Reference |

| 76 | 2-benzyl-3-(4-chlorophenyl)-3-(3-hydroxypropoxy)-2,3-dihydroisoindol-1-one | 15.9 ± 0.8 | SJSA | [9][11] |

| 79 (NU8231) | 3-(4-chlorophenyl)-3-(4-hydroxy-3,5-dimethoxybenzyloxy)-2-propyl-2,3-dihydroisoindol-1-one | 5.3 ± 0.9 | SJSA | [9][11][12] |

| 74 | 3-(4-chlorophenyl)-3-((1-(hydroxymethyl)cyclopropyl)methoxy)-2-(4-nitrobenzyl)isoindolin-1-one | 0.23 ± 0.01 | - | [10] |

Kinase Inhibition: A Broad-Spectrum Anticancer Strategy

The isoindolinone scaffold has proven to be a versatile framework for the design of inhibitors targeting various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

-

Phosphoinositide 3-Kinases (PI3Ks): The PI3K signaling pathway is frequently activated in cancer, promoting cell growth and survival. Aza-isoindolinone derivatives have been developed as potent and selective inhibitors of PI3Kγ, an isoform primarily expressed in hematopoietic cells and implicated in inflammation and certain cancers.[13]

-

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition is a key strategy in cancer therapy. Isoindolinone-based compounds have been identified through virtual screening as potential inhibitors of CDK7, a kinase that plays a dual role in regulating the cell cycle and transcription.[14]

-

Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. Novel isoindolinone compounds have been developed as HPK1 inhibitors, aiming to enhance anti-tumor immunity.[15]

-

Kit Tyrosine Kinase: The receptor tyrosine kinase Kit is a driver in several cancers, including small cell lung cancer (SCLC). Indolinones, a closely related class of compounds, have been shown to be potent inhibitors of Kit kinase, leading to the inhibition of SCLC cell growth.[16]

Quantitative Data: Isoindolinone-Based Kinase Inhibitors

| Target Kinase | Compound Type | IC50/Ki | Reference |

| PI3Kγ | 6-Aza-isoindolinone derivative | Ki = 14 nM | [17] |

| MDM2 | Isoindolinone derivative (74) | IC50 = 0.23 µM | [10] |

Anti-inflammatory and Neuroprotective Targets

Beyond oncology, isoindolinone derivatives exhibit significant potential in treating inflammatory and neurodegenerative diseases through various mechanisms.

-

Modulation of Inflammatory Pathways: Isoindolinone compounds can exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This modulation can lead to the reduced production of pro-inflammatory cytokines like TNF-α and interleukins.[18][19] Some derivatives have also been shown to inhibit cyclooxygenase (COX) enzymes[20] and the STING (stimulator of interferon genes) pathway.[21]

-

Neuroprotection through NRF2 Activation: Oxidative stress is a major contributor to neurodegenerative diseases. Certain isoindoline-dione derivatives have demonstrated neuroprotective effects by activating the NRF2 signaling pathway.[22][23] NRF2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, thereby protecting neuronal cells from oxidative damage.[22][24]

-

Cholinesterase Inhibition: In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a validated therapeutic strategy. Several isoindoline-1,3-dione derivatives have been synthesized and shown to be potent inhibitors of these enzymes.[25][26]

Signaling Pathway: NRF2-Mediated Antioxidant Response

Caption: Neuroprotective mechanism of isoindolinones via NRF2 pathway activation.

Quantitative Data: AChE Inhibition by Isoindolinone Derivatives

| Compound ID | Structure/Modification | AChE IC50 (µM) | Reference |

| 7a | para-fluoro substituted | 2.1 | [25] |

| 7f | para-fluoro substituted | 2.1 | [25] |

| 4a | ortho-chloro substituted | 0.91 ± 0.045 | [5] |

| 4b | 4-Fluorophenyl moiety | 16.42 ± 1.07 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 3-Substituted Isoindolinones

A general and efficient method for the asymmetric synthesis of 3-substituted isoindolinones involves the direct alkylation of chiral N-tert-butylsulfinyl-isoindolinones.[9][14]

Materials:

-

Methyl 2-formylbenzoate

-

(S)-(-)-2-methyl-2-propanesulfinamide

-

Titanium(IV) ethoxide

-

Sodium borohydride (NaBH4)

-

Lithium diisopropylamide (LDA)

-

Alkylating agent (e.g., benzyl bromide)

-

Anhydrous solvents (CH2Cl2, THF, MeOH)

-

Standard glassware for organic synthesis

Procedure:

-

Synthesis of (S)-2-(tert-butylsulfinyl)-isoindolin-1-one:

-

To a solution of methyl 2-formylbenzoate in anhydrous CH2Cl2, add (S)-(-)-2-methyl-2-propanesulfinamide and titanium(IV) ethoxide.

-

Stir the mixture at room temperature for 4 hours.

-

Cool the reaction to 0°C and add MeOH, followed by the portion-wise addition of NaBH4.

-

Stir the reaction at room temperature for 1 hour.

-

Quench the reaction with saturated NH4Cl solution and extract with CH2Cl2.

-

Purify the crude product by flash column chromatography to yield the desired chiral isoindolinone.

-

-

Alkylation:

-

Dissolve the (S)-2-(tert-butylsulfinyl)-isoindolin-1-one in anhydrous THF and cool to -78°C.

-

Add LDA dropwise and stir for 30 minutes at -78°C.

-

Add the alkylating agent (e.g., benzyl bromide) and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with saturated NH4Cl solution and extract with ethyl acetate.

-

Purify the crude product by flash column chromatography to obtain the 3-substituted isoindolinone.

-

Cereblon-Mediated Neosubstrate Degradation Assay (Western Blot)

This assay is the standard method for confirming that an isoindolinone compound induces the degradation of a target protein like Ikaros (IKZF1) or Aiolos (IKZF3).[11][15][18]

Materials:

-

Multiple myeloma cell line (e.g., MM.1S)

-

Cell culture medium and supplements

-

Isoindolinone compound of interest (e.g., lenalidomide)

-

DMSO (vehicle control)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-IKZF1, anti-Aiolos, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed MM.1S cells in 6-well plates at an appropriate density.

-

The next day, treat the cells with a dose range of the isoindolinone compound or DMSO vehicle control for the desired time (e.g., 6, 12, or 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellets in RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target protein (IKZF1/Aiolos) and a loading control (GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imager.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the target protein signal to the loading control signal.

-

Compare the protein levels in treated samples to the vehicle control to determine the extent of degradation.

-

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]

Materials:

-

Cancer cell line of interest

-

96-well plates

-

Cell culture medium

-

Isoindolinone compound of interest

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Plating:

-

Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the isoindolinone compound for the desired duration (e.g., 72 hours). Include wells with untreated cells and medium-only blanks.

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate at room temperature in the dark for at least 2 hours, shaking gently to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from the medium-only wells.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

-

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to measure AChE activity and its inhibition by test compounds.[8][10][12]

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Isoindolinone compound of interest

-

96-well plate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of AChE, DTNB, and ATCI in phosphate buffer.

-

Prepare serial dilutions of the test compound.

-

-

Assay Protocol:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution (or vehicle for control).

-

Add the AChE solution to each well and incubate for a predetermined time (e.g., 15 minutes) at a specific temperature (e.g., 25°C).

-

Initiate the reaction by adding the ATCI solution to all wells.

-

-

Absorbance Measurement:

-

Immediately measure the change in absorbance at 412 nm at regular intervals for a set period. The yellow color is produced by the reaction of thiocholine (from ATCI hydrolysis) with DTNB.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-